![molecular formula C8H8O3 B8064287 (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B8064287.png)
(1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further transformed into the final product through a series of reactions.
Starting Materials
Cyclopentadiene, Maleic anhydride, Methanol, Sodium hydroxide, Hydrochloric acid, Sodium chloride, Sodium bicarbonate, Sodium sulfate, Ethyl acetate, Diethyl ether, Acetic anhydride, Pyridine, Triethylamine, Chloroacetic acid, Sodium borohydride, Sodium cyanoborohydride, Sodium methoxide, Hydrogen peroxide, Sodium tungstate, Sodium hydrogensulfite, Sodium hydroxide, Sodium nitrite, Sodium azide, Sodium dithionite, Sodium borohydride, Sodium hydroxide, Sodium carbonate, Sodium chloride, Sodium sulfate, Methanol, Ethanol, Acetic acid, Acetone, Sodium hydroxide, Sodium chloride, Sodium sulfate, Wate
Reaction
Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of methanol and sodium hydroxide to form the Diels-Alder adduct., Step 2: The Diels-Alder adduct is hydrolyzed with hydrochloric acid to form the corresponding diacid., Step 3: The diacid is converted to the corresponding acid chloride using thionyl chloride., Step 4: The acid chloride is reacted with sodium bicarbonate to form the corresponding acid., Step 5: The acid is esterified with ethanol and acetic anhydride in the presence of pyridine to form the corresponding ethyl ester., Step 6: The ethyl ester is reduced with sodium borohydride to form the corresponding alcohol., Step 7: The alcohol is oxidized with hydrogen peroxide in the presence of sodium tungstate to form the corresponding ketone., Step 8: The ketone is reacted with chloroacetic acid in the presence of triethylamine to form the corresponding carboxylic acid., Step 9: The carboxylic acid is reduced with sodium borohydride or sodium cyanoborohydride to form the corresponding alcohol., Step 10: The alcohol is reacted with sodium methoxide to form the corresponding methoxide salt., Step 11: The methoxide salt is reacted with sodium nitrite to form the corresponding nitrite salt., Step 12: The nitrite salt is reacted with sodium azide to form the corresponding azide salt., Step 13: The azide salt is reduced with sodium dithionite to form the corresponding amine., Step 14: The amine is reacted with sodium borohydride in the presence of acetic acid to form the corresponding amine borane complex., Step 15: The amine borane complex is reacted with sodium hydroxide to form the corresponding amine., Step 16: The amine is reacted with acetic anhydride in the presence of pyridine to form the corresponding acetamide., Step 17: The acetamide is hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid., Step 18: The carboxylic acid is purified using standard techniques such as recrystallization or chromatography.
Propiedades
IUPAC Name |
(1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-2-4(5(2)7)6(3)8(10)11/h2-6H,1H2,(H,10,11)/t2-,3+,4+,5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOZAHBGIJALKD-KGJVWPDLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C2C(=O)C1C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]3[C@H]2C(=O)[C@H]1[C@@H]3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

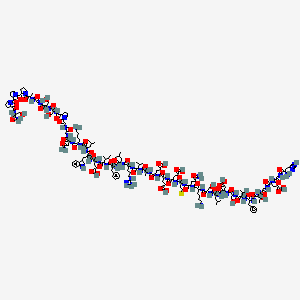
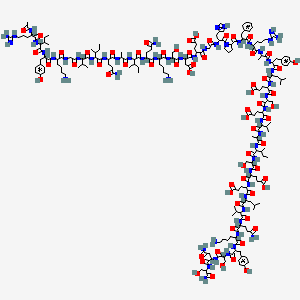
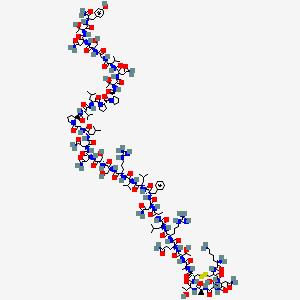
![1',3'-Dioxospiro[1,3-thiazolidine-2,2'-indene]-4-carboxylic acid;hydrochloride](/img/structure/B8064232.png)
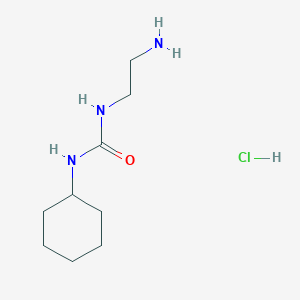
![5-Amino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one;hydrochloride](/img/structure/B8064246.png)
![1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane](/img/structure/B8064259.png)

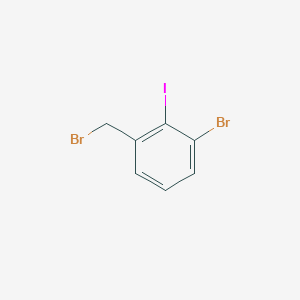
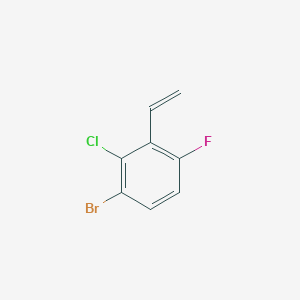
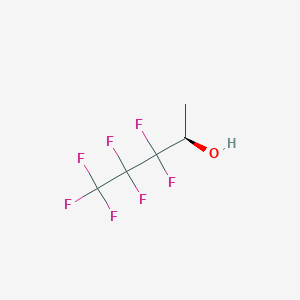
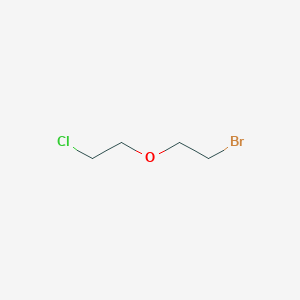
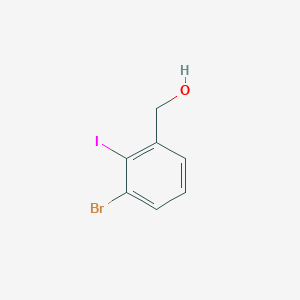
![[2,3-Difluoro-6-(trifluoromethoxy)phenyl]methanol](/img/structure/B8064294.png)